molecular formula C25H35N5O2 B3015636 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 922868-92-6

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No. B3015636
CAS RN: 922868-92-6
M. Wt: 437.588
InChI Key: ZUFAKALCLRMBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Metal Ions and Amino Acids

The compound is structurally similar to polythiophene-based conjugated polymers used for the detection of metal ions such as Hg2+ and Cu2+ in aqueous solutions. These compounds exhibit high selectivity and sensitivity towards these ions, leveraging electrostatic effects and complexation mechanisms. Additionally, the Cu2+ system can serve as a turn-on fluorescence probe for label-free detection of amino acids, demonstrating its utility in analytical chemistry and environmental monitoring Chaoxia Guo et al., 2014.

Antimicrobial Agents

Related structures have been synthesized and evaluated for their antimicrobial activity. For instance, thiazolidinone derivatives have been prepared and shown to possess significant antimicrobial properties against a variety of bacterial and fungal strains. This research highlights the compound's potential application in developing new antimicrobial agents Divyesh Patel et al., 2012.

Neurokinin-1 Receptor Antagonists

Compounds with similar structural features have been identified as nonpeptidic agonists of the neurokinin-1 (NK1) receptor, which are highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. Such research underscores the potential therapeutic applications of these compounds in treating various conditions associated with NK1 receptor activity Timothy Harrison et al., 2001.

Sigma Receptor Ligands

Further studies have characterized novel sigma receptor ligands for their selectivity and affinity, revealing potential for investigating functional effects associated with sigma binding sites. This research contributes to our understanding of receptor-ligand interactions and the development of tools for probing neurological functions R. Matsumoto et al., 1995.

Urotensin-II Receptor Agonists

Investigations have led to the discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor, showcasing the importance of such compounds in pharmacological research and their potential as drug leads. These findings offer insights into receptor agonism and the development of novel therapeutic agents G. Croston et al., 2002.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-18-14-19(2)16-21(15-18)27-25(32)24(31)26-17-23(30-12-10-29(5)11-13-30)20-6-8-22(9-7-20)28(3)4/h6-9,14-16,23H,10-13,17H2,1-5H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFAKALCLRMBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

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